1,3-Diiodonaphthalene

Synthetic methodology Regioselective halogenation Naphthalene functionalization

1,3-Diiodonaphthalene (CAS 102589-07-1) is a dihalogenated naphthalene derivative bearing iodine substituents at the C1 (α) and C3 (β) positions of the naphthalene core (C₁₀H₆I₂, MW 379.96 g/mol, LogP 4.049). Unlike symmetric diiodonaphthalene isomers that are accessible via direct electrophilic iodination of naphthalene, the 1,3-substitution pattern occupies a synthetically challenging regioisomeric space—combining one α-position iodine (electronically activated for oxidative addition) with one β-position iodine (less activated), creating an electronically asymmetric, non-sterically-congested scaffold.

Molecular Formula C10H6I2
Molecular Weight 379.967
CAS No. 102589-07-1
Cat. No. B597878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diiodonaphthalene
CAS102589-07-1
Synonyms1,3-Diiodonaphthalene
Molecular FormulaC10H6I2
Molecular Weight379.967
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=C2I)I
InChIInChI=1S/C10H6I2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H
InChIKeyNMNWQMBXWXLEIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diiodonaphthalene (CAS 102589-07-1): Niche Regioisomer for Asymmetric Cross-Coupling and Materials Chemistry


1,3-Diiodonaphthalene (CAS 102589-07-1) is a dihalogenated naphthalene derivative bearing iodine substituents at the C1 (α) and C3 (β) positions of the naphthalene core (C₁₀H₆I₂, MW 379.96 g/mol, LogP 4.049) . Unlike symmetric diiodonaphthalene isomers that are accessible via direct electrophilic iodination of naphthalene, the 1,3-substitution pattern occupies a synthetically challenging regioisomeric space—combining one α-position iodine (electronically activated for oxidative addition) with one β-position iodine (less activated), creating an electronically asymmetric, non-sterically-congested scaffold [1]. This regioisomer has attracted attention as a building block for sequentially functionalized naphthalene derivatives in cross-coupling cascades, conjugated polymers, and organic electronic materials where precisely controlled molecular geometry is required .

Why 1,3-Diiodonaphthalene Cannot Be Replaced by Other Diiodonaphthalene Isomers in Critical Synthetic Routes


Diiodonaphthalene regioisomers are not functionally interchangeable building blocks. The 1,3-substitution pattern cannot be accessed by conventional electrophilic iodination of naphthalene, which proceeds exclusively at α-positions (C1, C4, C5, C8)—yielding 1,4-, 1,5-, or 1,8-diiodonaphthalene but never the 1,3-isomer [1]. Moreover, the 1,3-isomer occupies a unique structural space distinct from all other isomers: it lacks the peri-steric strain that distorts 1,8-diiodonaphthalene (I–I internuclear distance 3.51–3.54 Å, iodine twist 5–17° out of plane) [2], while simultaneously possessing electronically inequivalent C–I bonds (α vs. β) that symmetric isomers such as 1,5-diiodonaphthalene (both α) or 2,6-diiodonaphthalene (both β) cannot offer [3]. Substituting 1,3-diiodonaphthalene with any other isomer changes the geometry, electronic landscape, and sequence of possible cross-coupling events—directly altering downstream molecular architecture.

Quantitative Evidence: How 1,3-Diiodonaphthalene Differentiates from Closest Isomer Comparators


Synthetic Accessibility: Cascade Iodocyclization Achieves 1,3-Regioisomer in up to 99% Yield vs. Inaccessibility via Direct Electrophilic Iodination

The 1,3-diiodonaphthalene scaffold is inaccessible via direct electrophilic iodination of naphthalene, which occurs exclusively at α-positions (C1/C4/C5/C8) and cannot introduce iodine at the β-C3 position [1]. The cascade iodocyclization method reported by Wang et al. (2012) overcomes this limitation: 1,6-diyne-4-en-3-ol substrates undergo sequential 6-endo-trig cyclization with ICl (2.5 equiv) in n-propanol at room temperature, delivering highly substituted 1,3-diiodonaphthalene derivatives in isolated yields of 30–99% across 23 substrate examples [2]. The highest yield (99%) was obtained for 2j (R₂ = p-Br-C₆H₄) [2]. In contrast, 1,4-diiodonaphthalene (CAS 36316-83-3), 1,5-diiodonaphthalene (CAS 27715-44-2), and 1,8-diiodonaphthalene (CAS 1730-04-7) are all accessible via direct naphthalene iodination, making them synthetically more common but also limiting their substitution pattern to α-only positions . The 1,3-isomer thus represents the sole entry point for installing iodine at a β-naphthalene position alongside an α-iodine in a single step.

Synthetic methodology Regioselective halogenation Naphthalene functionalization

Molecular Planarity: 1,3-Diiodonaphthalene Avoids peri-Steric Distortion Present in 1,8-Diiodonaphthalene

In 1,8-diiodonaphthalene, the peri-relationship between iodine atoms at C1 and C8 creates severe steric repulsion. Novak et al. (2003) quantified this distortion by X-ray diffraction and UPS: the I–I internuclear distance is 3.51–3.54 Å—considerably shorter than the sum of iodine van der Waals radii (4.30 Å)—and the iodine atoms are twisted 5–17° out of the naphthalene plane [1]. This out-of-plane distortion disrupts π-orbital overlap across the naphthalene core. In contrast, 1,3-diiodonaphthalene places iodine at C1 (α) and C3 (β), with an estimated I–I distance of approximately 6.0 Å (well beyond the van der Waals contact limit), resulting in a sterically unstrained, planar naphthalene core that preserves full π-conjugation . The 1,8-isomer's distortion has been shown to drive rearrangement chemistry: treatment with CF₃SO₃H induces a halo-Jacobsen rearrangement, producing 1,5- and 1,4-diiodonaphthalene [2], whereas the 1,3-isomer lacks the peri-strain required to initiate such rearrangements.

Structural chemistry Steric effects π-Conjugation Materials design

Electronic Inequivalence of C–I Bonds: Enabling Sequential Chemoselective Cross-Coupling Unavailable from Symmetric Isomers

The two C–I bonds in 1,3-diiodonaphthalene are electronically inequivalent: the C1–I bond (α-position) is attached to a carbon with higher electron density due to the adjacent ring junction, making it more reactive toward oxidative addition with Pd(0) catalysts, while the C3–I bond (β-position) is less activated [1]. This intrinsic electronic bias enables sequential, chemoselective cross-coupling strategies (e.g., Suzuki-Miyaura at C1 followed by Sonogashira at C3) without requiring protecting groups. In contrast, symmetric isomers—1,5-diiodonaphthalene (both iodines at chemically equivalent α-positions) and 2,6-diiodonaphthalene (both at equivalent β-positions)—present two electronically identical C–I bonds, making statistical control of mono- vs. di-functionalization difficult and often requiring excess of one coupling partner or chromatographic separation of product mixtures . While no published kinetic study has directly measured relative oxidative addition rates for 1,3-diiodonaphthalene, the differential reactivity of α- vs. β-halonaphthalenes in Pd-catalyzed couplings is an established principle: 1-iodonaphthalene (α) undergoes oxidative addition significantly faster than 2-iodonaphthalene (β) under identical conditions [2].

Cross-coupling Chemoselectivity Palladium catalysis Sequential functionalization

Synthetic Method Differentiation: Metal-Free Cascade Cyclization vs. Traditional Pd-Catalyzed Routes for Isomer Synthesis

The cascade iodocyclization method for producing 1,3-diiodonaphthalene derivatives operates under metal-free conditions at room temperature using only ICl as the electrophile in n-propanol, achieving yields up to 99% [1]. This contrasts with the synthesis of other functionalized diiodonaphthalene isomers, which often rely on Pd-catalyzed cross-coupling or direct iodination with strong oxidizing agents (e.g., I₂/HNO₃, I₂/H₅IO₆ in AcOH at elevated temperatures) [2]. For example, 2,7-diiodonaphthalene is typically synthesized via sulfonic acid intermediates from chromotropic acid, requiring multiple steps and generating stoichiometric sulfur-containing waste . The Wang method's metal-free nature eliminates palladium contamination concerns, which is critical when the resulting 1,3-diiodonaphthalene derivative is destined for electronic materials applications where trace metals degrade device performance (e.g., OLEDs requiring <10 ppm residual Pd) [2]. Additionally, the cascade process combines naphthalene core construction with simultaneous diiodination in a single operation, avoiding separate halogenation steps.

Green chemistry Metal-free synthesis Cascade reactions Process chemistry

Procurement-Guiding Application Scenarios for 1,3-Diiodonaphthalene Based on Quantitative Differentiation Evidence


Sequential, Chemoselective Synthesis of Asymmetrically 1,3-Difunctionalized Naphthalene Pharmacophores

In medicinal chemistry programs requiring a naphthalene core bearing two different aryl, heteroaryl, or alkynyl substituents at defined positions, the electronic inequivalence of the C1–I (α, more reactive) and C3–I (β, less reactive) bonds in 1,3-diiodonaphthalene enables a sequential cross-coupling strategy without protecting group manipulation [1]. A first Suzuki-Miyaura coupling can be directed to the more reactive C1 position, followed by a Sonogashira or second Suzuki coupling at C3 under adjusted conditions. This built-in chemoselectivity—not available from symmetric isomers like 1,5- or 2,6-diiodonaphthalene—reduces synthetic step count and improves overall yield in the preparation of drug-like naphthalene libraries [2].

Building Block for Planar, π-Conjugated Polymers and Organic Electronic Materials

The absence of peri-steric strain in 1,3-diiodonaphthalene preserves full naphthalene planarity (unlike 1,8-diiodonaphthalene, where iodine atoms are twisted 5–17° out of plane and the I–I distance of 3.51–3.54 Å falls well below the van der Waals contact limit of 4.30 Å) [3]. This makes the 1,3-isomer the preferred diiodonaphthalene monomer for conjugated polymer synthesis (e.g., via Suzuki-Miyaura polycondensation) where uninterrupted π-orbital overlap along the polymer backbone is essential for charge transport. Therien and co-workers have demonstrated that diiodonaphthalene-derived aryleneethynylene polymers can helically wrap and disperse single-walled carbon nanotubes in polar organic solvents—an application where the polymer's conformational regularity, dictated by the naphthalene monomer geometry, is critical .

Synthesis of Dinaphthosilole and Related Fused-Ring Optoelectronic Materials

Dinaphthalene-fused siloles, a class of blue-emissive materials for OLEDs, are synthesized from diiodonaphthalene via lithium-halogen exchange and subsequent reaction with dichlorosilanes [4]. These materials exhibit deep HOMO levels (approximately −5.5 eV), thermal stability up to 309 °C, and bright blue electroluminescence in multilayer devices [4]. The specific diiodonaphthalene isomer used dictates the silole's ring-fusion geometry and, consequently, its optical bandgap and emission wavelength. The 1,3-substitution pattern offers a distinct connectivity compared to 2,3- or 1,4-isomers, enabling access to silole regioisomers with potentially differentiated photophysical properties for color-tuning in display applications.

Metal-Sensitive Electronic-Grade Intermediate Requiring Palladium-Free Provenance

For organic field-effect transistor (OFET) or OLED fabrication, residual palladium from cross-coupling catalyst systems is a known performance-degrading contaminant (typical specification: <10 ppm Pd). The cascade iodocyclization route to 1,3-diiodonaphthalene derivatives is entirely metal-free (ICl, n-propanol, room temperature), intrinsically avoiding palladium contamination at the monomer stage [1]. This contrasts with diiodonaphthalene isomers prepared via Pd-catalyzed routes, which can retain trace palladium even after purification. For procurement in electronic materials research, specifying 1,3-diiodonaphthalene sourced via the cascade iodocyclization method may reduce the need for additional metal-scavenging purification steps, saving both time and cost in device fabrication workflows [1].

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